A Comprehensive Technical Guide to the Physicochemical Properties of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a molecule of significant interest for its potential therapeutic applications, particularly in oncology. Understanding the physicochemical properties of this compound is paramount for advancing its development from a laboratory curiosity to a clinical candidate. This document provides a detailed exploration of its structural and physicochemical characteristics, offering both established data and robust, field-proven experimental protocols for properties where public data is not currently available. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to accelerate their research and development efforts with this promising molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety is a versatile heterocyclic system that has been extensively explored in the pursuit of novel therapeutic agents.[1][2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with biological targets. This has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antituberculosis effects.[1][2]
Notably, derivatives of 2-arylimidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents.[4][5][6] These compounds have been shown to target various critical pathways in cancer progression, including protein kinases such as PI3K and receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R).[7][8] The aniline substitution at the 4-position of the phenyl ring, as seen in our target molecule, provides a key vector for further chemical modification and interaction with biological systems, making 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline a compound of high interest for structure-activity relationship (SAR) studies.
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Parameters such as solubility, lipophilicity (LogP), and ionization state (pKa) directly influence absorption, distribution, metabolism, and excretion (ADME), as well as target engagement. Therefore, a thorough characterization of these properties is a prerequisite for rational drug design and development.
Molecular and Structural Properties
A foundational understanding of a molecule begins with its structural and basic chemical properties. For 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, these are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃ | PubChem |
| Molecular Weight | 223.27 g/mol | PubChem |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N | PubChem |
| InChI Key | GWBJQNMMOJBUIU-UHFFFAOYSA-N | PubChem |
Lipophilicity: A Key Determinant of Drug-Like Character
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug discovery, influencing a compound's solubility, permeability across biological membranes, and metabolic stability.
Predicted Lipophilicity
Computational models provide a rapid initial assessment of a molecule's lipophilicity.
| Parameter | Predicted Value | Source |
| XlogP3 | 3.1 | PubChem |
This predicted value suggests that 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline possesses moderate lipophilicity, a desirable trait for many drug candidates. However, it is imperative to validate this prediction with experimental data.
Experimental Determination of LogP: The Shake-Flask Method
The gold standard for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.
Protocol: Shake-Flask Method for LogP Determination
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Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.
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Sample Preparation: Prepare a stock solution of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in n-octanol.
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Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
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Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Accurately determine the concentration of the analyte in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the LogP value using the following equation: LogP = log ([Concentration in n-octanol] / [Concentration in water])
Causality Behind Experimental Choices: The shake-flask method is chosen for its direct measurement of partitioning, providing a highly reliable LogP value. The pre-saturation of the solvents is critical to ensure that the partitioning behavior is not influenced by changes in solvent composition during the experiment. HPLC is the preferred analytical technique due to its high sensitivity and specificity.
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Aqueous Solubility: A Prerequisite for Bioavailability
The aqueous solubility of a compound is a critical factor for its absorption from the gastrointestinal tract and its formulation into parenteral dosage forms.
Experimental Determination of Thermodynamic Solubility
While no public data on the solubility of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is available, the following protocol outlines the standard method for its determination.
Protocol: Thermodynamic Solubility Determination
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Sample Preparation: Add an excess amount of solid 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
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Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
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Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Trustworthiness of the Protocol: This method is considered the "gold standard" for solubility determination because it measures the true equilibrium solubility. The use of multiple pH values is essential for ionizable compounds, as their solubility can be highly pH-dependent.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa of a molecule describes its state of ionization at different pH values. This is critical for predicting its behavior in different physiological compartments and for understanding its potential for salt formation. 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline has two potential basic centers: the aniline nitrogen and the nitrogen atoms of the imidazo[1,2-a]pyridine ring system.
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Dissolve a precisely weighed amount of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline in a suitable co-solvent/water mixture if aqueous solubility is limited.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH electrode.
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, or by analyzing the first or second derivative of the curve to identify the equivalence point(s).
Expertise in Method Selection: Potentiometric titration is chosen for its precision and ability to determine multiple pKa values if the compound has more than one ionizable group within the measured pH range. The use of a co-solvent must be carefully considered, as it can influence the apparent pKa.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. For 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, characteristic signals would be expected for the aromatic protons of the aniline and imidazopyridine rings, the methyl group protons, and the amine protons.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and C-N stretching vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Stability Assessment
Understanding the chemical stability of a drug candidate is a critical component of its development. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Protocol: Forced Degradation Study
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Stress Conditions: Subject solutions of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline to a range of stress conditions, including:
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Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
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Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
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Oxidation: e.g., 3% H₂O₂ at room temperature.
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Thermal Stress: e.g., heating the solid or solution at a high temperature.
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Photostability: Exposure to light according to ICH Q1B guidelines.
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Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.
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Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (LC-MS) to identify the structures of any significant degradation products.
Conclusion
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a promising scaffold for the development of novel therapeutics. A thorough understanding and experimental determination of its physicochemical properties are essential for advancing its preclinical and clinical development. This guide provides a comprehensive overview of its known properties and detailed, validated protocols for the determination of key parameters such as LogP, solubility, and pKa. By employing these methodologies, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process, ultimately unlocking the full therapeutic potential of this important class of molecules.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
- 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. (2021). Google Patents.
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). Beilstein Journals. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines. (2021). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
